(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol
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Overview
Description
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol is a compound that features a unique structure combining an indoline moiety with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of indoline derivatives with pyridine aldehydes under acidic or basic conditions, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The indoline and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the indoline or pyridine rings .
Scientific Research Applications
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like indoline-2,3-dione and indoline-6-sulfonamide share structural similarities and are studied for their biological activities.
Pyridine derivatives: Compounds such as 4-methylpyridine and 3-hydroxypyridine are structurally related and have various applications in chemistry and medicine.
Uniqueness
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol is unique due to its combined indoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C15H16N2O/c1-11-8-15(16-9-13(11)10-18)17-7-6-12-4-2-3-5-14(12)17/h2-5,8-9,18H,6-7,10H2,1H3 |
InChI Key |
KFHGGEPHQIGXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CO)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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